molecular formula C20H19N5O B3816329 5-(1H-indol-1-ylmethyl)-N-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

5-(1H-indol-1-ylmethyl)-N-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B3816329
M. Wt: 345.4 g/mol
InChI Key: QOKXQMVTPDAGQP-UHFFFAOYSA-N
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Description

The compound “5-(1H-indol-1-ylmethyl)-N-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide” is also known as GSK2656157 . It is an inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) with an IC50 of 0.9 nM . It is selective for PERK over a panel of additional kinases . GSK2656157 blocks both stress-induced PERK autophosphorylation and eIF2α substrate phosphorylation and decreases levels of ATF4 and CHOP in multiple cell lines .


Molecular Structure Analysis

The molecular formula of GSK2656157 is C23H21FN6O . It has a molecular weight of 416.5 . The structure of the compound was confirmed by means of elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy .


Physical And Chemical Properties Analysis

GSK2656157 is a crystalline solid . It is soluble in DMF and DMSO to a concentration of 10 mg/ml .

Mechanism of Action

GSK2656157 acts as an inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It blocks both stress-induced PERK autophosphorylation and eIF2α substrate phosphorylation, leading to decreased levels of ATF4 and CHOP in multiple cell lines .

properties

IUPAC Name

5-(indol-1-ylmethyl)-N-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(13-16-7-4-5-10-21-16)20(26)18-12-17(22-23-18)14-25-11-9-15-6-2-3-8-19(15)25/h2-12H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXQMVTPDAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(indol-1-ylmethyl)-N-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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